molecular formula C9H14Cl2N2 B1519371 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride CAS No. 1187930-23-9

5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride

Cat. No.: B1519371
CAS No.: 1187930-23-9
M. Wt: 221.12 g/mol
InChI Key: CUZNREDMYVDIMR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride is a chemical compound with significant applications in scientific research and industry. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and synthetic utility.

Mechanism of Action

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption , which could impact its bioavailability.

Result of Action

Some studies suggest that related compounds may have antiproliferative activity on certain cell lines , but it is unclear if this applies to 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reduction of quinoline derivatives. One common method involves the hydrogenation of quinoline using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction typically occurs at elevated temperatures and pressures to ensure complete reduction.

Industrial Production Methods: In an industrial setting, the production of 5,6,7,8-tetrahydroquinolin-5-amine dihydrochloride may involve large-scale hydrogenation reactors equipped with advanced catalysts and control systems to optimize yield and purity. The process is designed to be scalable and cost-effective, ensuring consistent quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Quinoline derivatives and other oxidized products.

  • Reduction: Reduced tetrahydroquinoline derivatives.

  • Substitution: Alkylated tetrahydroquinoline derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Quinoline

  • Isoquinoline

  • Tetrahydroquinoline derivatives

Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;;/h2-3,6,8H,1,4-5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZNREDMYVDIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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